cis-Bicyclo(4.1.0)hept-3-ene

Description

Contextualizing Bicyclic Hydrocarbons and Strained Ring Systems

Bicyclic hydrocarbons are molecules that feature two rings sharing one or more common atoms. These systems are broadly classified based on how the rings are connected: fused bicyclic rings share a covalent bond and two bridgehead carbons; bridged bicyclic compounds have rings connected by a bridge of one or more atoms; and spiro bicyclic compounds have two rings joined at a single carbon atom. libretexts.org The nomenclature for these compounds, such as bicyclo[x.y.z]alkane, systematically describes their structure by counting the number of carbons between the bridgehead atoms. libretexts.org

A key feature of many bicyclic systems, particularly those containing small rings, is ring strain. wikipedia.org This instability arises from bond angles deviating from their ideal values, torsional strain from eclipsing interactions, and transannular strain. wikipedia.org Molecules with significant ring strain, such as those containing cyclopropane (B1198618) or cyclobutane (B1203170) rings, are thermodynamically less stable and thus more reactive. wikipedia.org This reactivity is often driven by the release of the stored strain energy. beilstein-journals.org

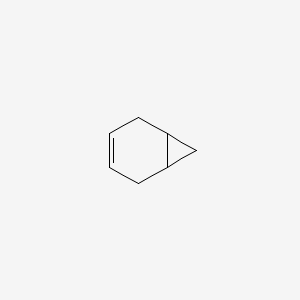

cis-Bicyclo[4.1.0]hept-3-ene is a fused bicyclic hydrocarbon. ontosight.ai Its structure consists of a seven-membered cycloheptene (B1346976) ring fused to a three-membered cyclopropane ring. ontosight.ai The "cis" designation indicates that the fusion of the two rings results in the bridgehead hydrogen atoms being on the same side of the molecule. libretexts.org The presence of the highly strained cyclopropane ring fused to the larger ring system significantly influences the molecule's geometry, stability, and chemical reactivity. ontosight.ai

Historical Perspectives on Bicyclo[4.1.0]hept-3-ene Research

Research into bicyclic hydrocarbons, especially those with strained rings, has been a fertile ground for developing fundamental concepts in organic chemistry. Pioneers in the field, such as Kenneth B. Wiberg, conducted extensive research on the synthesis and properties of strained bicyclic molecules, contributing significantly to the understanding of chemical bonding and reactivity. masterorganicchemistry.comacs.org

The study of the bicyclo[4.1.0]heptane system, also known as norcarane, and its unsaturated derivatives gained traction as synthetic methods evolved. Early investigations focused on the stereochemistry of such systems and the influence of the cyclopropane ring on their conformational behavior. For instance, the cis configuration of bicyclo[4.1.0]heptane is known to be more stable than the trans isomer due to the significant strain the chair conformation of the six-membered ring would impose in a trans fusion. quora.com

Specific research on cis-bicyclo[4.1.0]hept-3-ene and its isomers appeared in the chemical literature as chemists explored the synthesis and reactions of these strained structures. For example, a 1983 publication in Tetrahedron Letters detailed aspects of cis-bicyclo[4.1.0]hept-3-ene, contributing to the growing body of knowledge on this class of compounds. acs.org Subsequent studies have focused on the synthesis and thermal rearrangements of related structures, such as the trans isomer, further illuminating the chemical properties and potential of the bicyclo[4.1.0]heptene framework. acs.org These foundational studies paved the way for the contemporary use of this scaffold in more complex synthetic applications.

Significance of the cis-Bicyclo[4.1.0]hept-3-ene Scaffold in Organic Chemistry

The cis-bicyclo[4.1.0]hept-3-ene scaffold is significant in organic chemistry primarily due to its unique combination of structural features: a strained cyclopropane ring and a reactive double bond within a bicyclic system. ontosight.ai This combination makes it a valuable intermediate and building block for synthesizing more complex molecular architectures. ontosight.aielectronicsandbooks.com The inherent ring strain of the cyclopropane moiety provides a thermodynamic driving force for a variety of chemical transformations, including ring-opening reactions, rearrangements, and additions. beilstein-journals.orgontosight.ai

The bicyclo[4.1.0]heptane framework, with its cis-fused cyclopropane and cyclohexane (B81311) rings, is a structural motif found in several bioactive compounds and natural products. thieme-connect.com A well-known example is (+)-3-carene, a natural bicyclic monoterpene that shares the 3,7,7-trimethylbicyclo[4.1.0]heptane skeleton and has been investigated for potential therapeutic applications. thegoodscentscompany.comichem.md The ability to synthesize and manipulate the core bicyclo[4.1.0]heptene structure is therefore crucial for accessing these and other biologically important molecules.

Modern synthetic methods have exploited the reactivity of this scaffold. For example, palladium-catalyzed intramolecular coupling and cyclization reactions have been developed to construct substituted bicyclo[4.1.0]hept-3-enes with high regio- and stereoselectivity. electronicsandbooks.comdoi.org These methods demonstrate the utility of the scaffold in generating molecular complexity efficiently. Furthermore, catalytic enantioselective reactions, such as the desymmetrization of related meso-bicyclo[4.1.0]heptane derivatives, offer pathways to chiral molecules, which are of paramount importance in medicinal chemistry and materials science. thieme-connect.com

Data Tables

Table 1: Physicochemical Properties of cis-Bicyclo[4.1.0]hept-3-ene

| Property | Value | Source |

| IUPAC Name | bicyclo[4.1.0]hept-3-ene | nih.gov |

| Molecular Formula | C₇H₁₀ | nih.gov |

| Molecular Weight | 94.15 g/mol | nih.gov |

| CAS Number | 16554-83-9 | nih.gov |

| Canonical SMILES | C1C=CC2C1C=C2 | nih.gov |

| InChI Key | JBFDZEJAJZJORO-UHFFFAOYSA-N | nih.gov |

Table 2: Example of a Palladium-Catalyzed Synthesis of a Bicyclo[4.1.0]hept-3-ene Derivative

This table summarizes a specific reaction that produces a substituted bicyclo[4.1.0]hept-3-ene scaffold, highlighting its role as a synthetic target.

| Reactants | Catalyst & Reagents | Product | Yield | Reference |

| 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione + β-Styryl Bromides | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | Good | doi.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84194-54-7 |

|---|---|

Molecular Formula |

C7H10 |

Molecular Weight |

94.15 g/mol |

IUPAC Name |

bicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |

InChI Key |

JBFDZEJAJZJORO-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C1C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis Bicyclo 4.1.0 Hept 3 Ene and Its Derivatives

Strategies for Carbon-Carbon Bond Formation in Bicyclic Systems

The construction of bicyclic systems like cis-bicyclo[4.1.0]hept-3-ene relies on a diverse array of carbon-carbon bond-forming strategies. These methods are fundamental to creating the core carbon skeleton of organic molecules. For the bicyclo[4.1.0]heptane framework specifically, synthetic approaches can be broadly categorized into intermolecular and intramolecular cyclizations.

Key strategies include:

Transition-Metal Catalysis: Palladium-catalyzed reactions, in particular, have proven effective. For instance, an intramolecular coupling-cyclization of a 1,3-diketone with a 1,3-cyclohexadiene (B119728) system can produce substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective manner. This method involves the 1,2-addition of the diketone to the diene.

Cyclopropanation of Dienes: The direct addition of a carbene or carbenoid to a cyclohexadiene is a primary method for forming the bicyclo[4.1.0]heptane core. Various methods, including Simmons-Smith reactions and transition-metal-catalyzed decomposition of diazo compounds, are employed.

Radical-Mediated Cyclization: Free radical-mediated reactions offer another pathway to construct the bicyclo[4.1.0]heptane framework.

Annulation Reactions: Base-mediated sequential annulation reactions using conjugated dienes can effectively construct bicyclo[4.1.0]heptenes with high stereoselectivity and good yields.

These varied approaches, including transition-metal catalysis, organic catalysis, and radical reactions, have been successfully applied to achieve the precise construction of the bicyclo[4.1.0]heptane scaffold.

Stereoselective Synthesis of cis-Bicyclo[4.1.0]hept-3-ene

The cis configuration of the ring junction in bicyclo[4.1.0]heptane is generally the more stable arrangement, as the alternative trans fusion would introduce excessive ring strain. Synthetic strategies, therefore, often inherently favor the formation of the cis-isomer.

Cyclopropanation of cyclic alkenes is a cornerstone for the synthesis of the bicyclo[4.1.0]heptane system. The stereochemical outcome of these reactions is a critical factor, with steric and electronic effects being the main controlling elements.

A common approach involves the reaction of a 1,3- or 1,4-cyclohexadiene (B1204751) with a carbene precursor. For example, the reaction of 1,4-cyclohexadiene with chloroform (B151607) and potassium tert-butoxide generates 7,7-dichlorobicyclo[4.1.0]hept-3-ene. Similarly, metal-catalyzed cyclopropanation of 1,3-dienes using cyclopropenes as vinyl carbene precursors can yield bicyclo[n.1.0] derivatives.

The stereospecificity of cyclopropanation is a well-established principle; the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. For cyclic alkenes, the carbene typically adds to the less sterically hindered face of the double bond, which in the case of cyclohexadienes leads to the thermodynamically favored cis-fused product. Methods like the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) are known for their reliability in this transformation.

Intramolecular cyclization offers a powerful method for constructing the bicyclo[4.1.0]heptane skeleton from an acyclic or monocyclic precursor, often with excellent control over stereochemistry.

A notable example is the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. This reaction proceeds with high regio- and stereoselectivity to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. The proposed mechanism involves several key steps:

Oxidative addition of the palladium catalyst to the carbon-bromine bond of the styryl bromide.

Generation of a cationic palladium(II) species.

Chelation of the palladium cation to both the enolate of the diketone and a double bond of the cyclohexadiene ring.

Attack of the enolate on the activated double bond to form a bicyclic η¹-allylpalladium intermediate.

Reductive elimination to afford the final substituted cis-bicyclo[4.1.0]hept-3-ene product.

This process demonstrates how intramolecular strategies can be leveraged to build complex bicyclic systems with precise stereocontrol.

Synthesis of Substituted cis-Bicyclo[4.1.0]hept-3-ene Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's properties and is essential for applications in areas like medicinal chemistry. Methodologies can involve either building the scaffold from already functionalized precursors or by direct functionalization of the bicyclic core.

Achieving control over the position (regioselectivity) and 3D orientation (stereoselectivity) of substituents is a primary goal in the synthesis of complex molecules.

The palladium-catalyzed intramolecular cyclization described previously is a prime example of a highly selective reaction, producing 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with exclusive regio- and stereoselectivity. The reaction is robust, tolerating various functional groups on the styryl bromide, although electron-rich and neutral styryl bromides tend to give better yields than electron-deficient ones.

| Entry | Styryl Bromide Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 3a | 82 |

| 2 | p-NMe₂ | 3b | 72 |

| 3 | p-OMe | 3c | 85 |

| 4 | p-Me | 3d | 81 |

| 5 | m,p-(OMe)₂ | 3e | 83 |

| 6 | p-F | 3f | 80 |

| 7 | p-Cl | 3g | 78 |

| 8 | p-Br | 3h | 72 |

Another powerful strategy is the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. This approach introduces chirality by selectively functionalizing one of two equivalent positions on a symmetrical precursor. A ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been achieved through a formal C(sp²)-H alkylation with nitroalkanes. This reaction, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, generates chiral substituted bicyclo[4.1.0]hept-3-ene derivatives with high enantiomeric ratios.

| Entry | Nitroalkane | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | Nitromethane | CHCl₃ | 88 | 92:8 |

| 2 | Nitroethane | Toluene | 47 | 88:12 |

| 3 | 1-Nitropropane | CHCl₃ | 52 | 91:9 |

| 4 | 2-Nitropropane | CHCl₃ | 75 | 97:3 |

The construction of highly functionalized or complex derivatives often requires sophisticated multi-step synthetic sequences where each step must proceed with high selectivity. An excellent illustration is the synthesis of enantiomerically pure carbocyclic nucleoside analogues built upon a functionalized cis-bicyclo[4.1.0]heptane template.

One such synthesis starts from a known enantiomerically pure bicyclo[4.1.0]heptane alcohol and proceeds through a modular approach to construct a pivotal azide (B81097) intermediate. This intermediate then serves as a branching point for the assembly of various nucleobases or substituted 1,2,3-triazoles. Key transformations in this sequence that demonstrate precise stereochemical control include:

Highly diastereoselective allylic oxidation: This step installs an oxygen functionality at a specific position and with a defined stereochemistry relative to the existing chiral centers on the ring.

Highly diastereoselective hydroboration: This reaction is used to install a hydroxyl group with control over both its position (regioselectivity) and its stereochemistry.

These multi-step sequences, which rely on a series of regio- and stereoselective reactions, are essential for accessing complex, biologically relevant molecules based on the cis-bicyclo[4.1.0]hept-3-ene scaffold.

Reaction Mechanisms and Reactivity of Cis Bicyclo 4.1.0 Hept 3 Ene

Electronic Structure and Bonding Characteristics

The unique geometry of cis-bicyclo[4.1.0]hept-3-ene gives rise to distinctive electronic features that are fundamental to understanding its reactivity. The fusion of a three-membered ring onto a six-membered ring forces significant deviations from ideal bond angles, leading to high ring strain and unconventional bonding.

The cyclopropane (B1198618) moiety within cis-bicyclo[4.1.0]hept-3-ene is characterized by "bent bonds" or "banana bonds". nih.gov In this bonding model, the path of maximum electron density between the carbon atoms of the three-membered ring is curved outwards from the internuclear axis. nih.govacs.org This deviation from a linear overlap of atomic orbitals is a consequence of forcing the C-C-C bond angles to approximately 60°, a significant departure from the ideal sp³ tetrahedral angle of 109.5°. This angular distortion is the primary source of the substantial ring strain in the molecule. The cis-configuration of the ring junction is more stable than the trans-isomer, as the chair conformation of the six-membered ring would induce excessive torsional strain on the C-C bonds in a trans-fused system. quora.comechemi.com The strain energy associated with the cyclopropane ring makes the C-C bonds susceptible to cleavage under thermal or photochemical conditions, serving as a driving force for various rearrangement reactions.

Photoelectron spectroscopy and computational studies provide deep insights into the molecule's electronic landscape. The ionization potential (IP), the energy required to remove an electron, reveals the energy levels of the molecular orbitals. For cis-bicyclo[4.1.0]hept-3-ene, ionization can occur from the π-orbital of the double bond or from the Walsh orbitals of the cyclopropane ring.

Modern DFT calculations have been used to determine both the vertical and adiabatic ionization potentials. nih.govacs.org The vertical IP corresponds to an ionization process where the nuclei remain fixed in the geometry of the neutral molecule, while the adiabatic IP allows for the geometry of the resulting cation to relax to its lowest energy state. The difference between these two values is the reorganization energy, which can be unusually large for strained molecules. nih.govacs.orgresearchgate.net For the cis isomer, the lowest vertical IP is 9.05 eV, which corresponds to ionization from the C-C π-bond. nih.gov The calculated adiabatic IP is significantly lower at 8.34 eV. nih.govacs.orgresearchgate.net This large reorganization energy indicates a substantial geometric change upon ionization, reflecting the release of strain in the cation. nih.gov

Table 1: Ionization Potentials (IP) of cis-Bicyclo[4.1.0]hept-3-ene

| Parameter | Value (eV) | Description |

|---|---|---|

| Calculated Adiabatic IP | 8.34 | Energy to remove an electron, allowing for geometric relaxation of the resulting cation. nih.govacs.orgresearchgate.net |

| Experimental Vertical IP (π-bond) | 9.05 | Energy to remove an electron from the C=C π-orbital without nuclear rearrangement. nih.gov |

| Experimental Vertical IP (σ-bond) | 9.85 | Energy to remove an electron from a cyclopropane σ-orbital without nuclear rearrangement. acs.org |

Thermal Rearrangements and Isomerizations

Heating cis-bicyclo[4.1.0]hept-3-ene provides the necessary activation energy to overcome reaction barriers, leading to structural isomerizations. These reactions are driven by the release of the inherent ring strain.

Cis-bicyclo[4.1.0]hept-3-ene can undergo thermal isomerization to its trans-diastereomer. This process involves the cleavage of the internal C1-C6 bond of the cyclopropane ring to form a diradical intermediate, which can then reclose to form either the cis or trans isomer. The trans isomer is considerably more strained and less stable than the cis isomer. Consequently, the equilibrium lies heavily in favor of the cis form. The high strain of the trans isomer is reflected in its lower adiabatic ionization potential (7.92 eV) compared to the cis isomer (8.34 eV), making it more reactive under oxidative conditions. nih.govacs.orgresearchgate.net

A significant thermal reaction pathway for cis-bicyclo[4.1.0]hept-3-ene is its electrocyclic ring opening to form 1,3,5-cycloheptatriene. This transformation is a concerted pericyclic reaction governed by the Woodward-Hoffmann rules. stereoelectronics.org As a 4n+2 π-electron system (considering the two π-electrons from the double bond and the two electrons from the breaking C-C sigma bond), the thermal reaction proceeds via a disrotatory opening of the cyclopropane ring. This stereospecific pathway allows for the continuous overlap of orbitals throughout the reaction, leading to a lower activation energy compared to the "forbidden" conrotatory pathway. ifasonline.comacs.orgmasterorganicchemistry.com This ring-opening reaction is a classic example of how orbital symmetry controls the stereochemical outcome of concerted reactions.

Table 2: Kinetic Parameters for Thermal Rearrangement

| Reaction | Activation Energy (Ea) | Key Feature |

|---|---|---|

| cis ⇌ trans Isomerization | ~61.2 kcal/mol (for cyclopropane) | Proceeds via a diradical intermediate; equilibrium favors the more stable cis isomer. acs.org |

| Electrocyclic Ring Opening | Lower than cis-trans isomerization | A concerted, disrotatory process favored by orbital symmetry rules, leading to 1,3,5-cycloheptatriene. |

Photochemical Reactions and Mechanisms

The absorption of ultraviolet light promotes cis-bicyclo[4.1.0]hept-3-ene to an electronically excited state, opening up reaction channels that are inaccessible under thermal conditions. The outcomes of these photochemical reactions are highly dependent on whether the reaction is initiated by direct photolysis or through the use of a triplet sensitizer (B1316253).

Direct photolysis, typically using light in the 185-230 nm range, populates an excited singlet state (S1). researchgate.net From this state, the molecule can undergo a variety of transformations. A major pathway involves a formal electrocyclic ring opening, analogous to the 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene (B1211904) interconversion, yielding cis-1,3,6-heptatriene as the primary product. researchgate.net Computational studies suggest this process is initiated by a barrierless cleavage of a cyclopropane bond on the S1 surface, leading to singlet diradical intermediates. researchgate.net These intermediates can then efficiently decay back to the ground state (S0) through conical intersections, leading to the formation of multiple products. researchgate.net

Other products from direct photolysis arise from the cleavage of the two cyclopropane bonds that are conjugated with the double bond. researchgate.net The product distribution is notably independent of the specific excitation wavelength, which can be explained by the very small energy barriers separating the diradical intermediates from the conical intersections on the excited-state potential energy surface. researchgate.net

Triplet-sensitized photolysis, in contrast, populates the triplet excited state (T1). This leads to a different set of products, including cis-1,3,6-heptatriene and bicyclo[3.2.0]hept-2-ene. researchgate.net The formation of these products is rationalized as proceeding through a common triplet biradical intermediate, which has different decay pathways compared to the singlet state intermediates formed during direct photolysis. researchgate.net

Table 3: Major Products of Photochemical Reactions

| Condition | Excited State | Major Product(s) | Mechanism Notes |

|---|---|---|---|

| Direct Photolysis (185-230 nm) | Singlet (S1) | cis-1,3,6-Heptatriene | Proceeds via singlet diradical intermediates and conical intersections. researchgate.net |

| Triplet-Sensitized Photolysis | Triplet (T1) | cis-1,3,6-Heptatriene, Bicyclo[3.2.0]hept-2-ene | Involves a common triplet biradical intermediate. researchgate.net |

Direct Photolysis Pathways

Direct irradiation of bicyclic systems containing a cyclopropane ring, such as derivatives of bicyclo[4.1.0]heptene, can lead to complex photochemical rearrangements. Theoretical studies on the closely related bicyclo[4.1.0]hept-2-ene suggest that upon direct photolysis, the molecule can undergo formal electrocyclic ring-opening reactions. acs.org In the case of cis-bicyclo[4.1.0]hept-3-ene, high-energy photons (6.7 eV) have been used to induce photochemical transformations, pointing to the involvement of internal energy transfer processes that dictate the reaction course. acs.org The specific pathways can be intricate, often involving a manifold of excited states and conical intersections that lead to various isomeric products.

Triplet-Sensitized Photolysis

In contrast to direct photolysis, triplet-sensitized photolysis proceeds through the generation of a triplet excited state of the molecule. This is typically achieved by using a sensitizer molecule that absorbs light, undergoes intersystem crossing to its triplet state, and then transfers this triplet energy to the substrate. For bicyclo[4.1.0]hept-2-ene derivatives, sensitized photolysis has been shown to cause rearrangement to a mixture of bicyclo[3.2.0]hept-2-ene and isomeric hepta-1,3,6-trienes. thieme-connect.de This suggests that the triplet state of the bicyclo[4.1.0]heptane framework is prone to skeletal reorganizations, leading to the formation of new ring systems and acyclic structures. For instance, the toluene-sensitized photorearrangement of 3,7,7-trimethylbicyclo[4.1.0]hept-2-ene, a derivative of the parent structure, yields racemic 1,4,4-trimethylbicyclo[3.2.0]hept-2-ene. thieme-connect.de

Metal-Catalyzed Transformations

Transition metals play a pivotal role in mediating the transformations of cis-bicyclo[4.1.0]hept-3-ene and its derivatives, offering pathways to unique molecular architectures that are not readily accessible through other means.

Oxidative Addition and Platinacyclobutane Intermediates

Platinum catalysts are particularly effective in promoting the rearrangement of bicyclic compounds containing cyclopropane rings. A key mechanistic step in these transformations is the oxidative addition of the platinum metal into one of the strained C-C bonds of the cyclopropane ring. nih.govacs.org This process leads to the formation of a four-membered platinacyclobutane intermediate. nih.govacs.org Subsequent cleavage of a Pt-C bond in this intermediate opens up the platinacyclobutane ring, and a final protodeplatination step generates the rearranged monocyclic products. nih.govacs.org Density functional theory (DFT) studies have shown that the use of a dimeric form of a platinum catalyst can provide a more energetically favorable pathway for these rearrangements. nih.gov

| Catalyst | Intermediate | Key Mechanistic Steps | Ref |

| Platinum Salt | Platinacyclobutane | Oxidative Addition, Pt-C Bond Cleavage, Protodeplatination | nih.govacs.org |

Cycloisomerization Reactions

Metal-catalyzed cycloisomerization reactions of enynes provide an efficient route to the synthesis of bicyclo[4.1.0]heptene derivatives. beilstein-journals.orgresearchgate.net Both platinum and gold catalysts have been shown to be effective in these transformations. beilstein-journals.orgnih.govsmolecule.com The general mechanism involves the initial coordination of the metal catalyst to the alkyne moiety of the enyne substrate. smolecule.com This coordination activates the alkyne towards nucleophilic attack by the tethered alkene, leading to intramolecular cyclization and the formation of the bicyclo[4.1.0]heptene framework. smolecule.com The choice of metal catalyst can influence the chemoselectivity of the reaction, with platinum-catalyzed reactions of certain dien-yn-ols leading to bicyclo[4.1.0]heptenone products. nih.gov

| Metal Catalyst | Substrate | Product | Ref |

| Gold (Au) | 1,6-Enynes | Bicyclo[4.1.0]heptene derivatives | beilstein-journals.org |

| Platinum (Pt) | cis-4,6-dien-1-yn-3-ols | Bicyclo[4.1.0]heptenone derivatives | nih.gov |

Radical Reactions and Radical Cation Formation

The electronic properties of the cyclopropane ring in cis-bicyclo[4.1.0]hept-3-ene make it susceptible to one-electron oxidation, leading to the formation of a radical cation. The structure and reactivity of this radical cation are central to understanding its subsequent chemical transformations.

Spin Density and Electron Transfer Processes

Upon formation of the radical cation of cis-bicyclo[4.1.0]hept-3-ene, the unpaired electron, or spin density, is not uniformly distributed across the molecule. acs.orgnih.gov Theoretical calculations have shown that in the radical cation, significant spin density is located on the carbon atoms of the cyclopropane ring. cdnsciencepub.com This distribution of spin density is crucial in dictating the regioselectivity of subsequent reactions. cdnsciencepub.com

Electron transfer processes, often initiated by photoinduced single electron transfer, are a common method for generating these radical cations. cdnsciencepub.com The resulting radical cation can then undergo various reactions, including bond cleavage of the strained three-membered ring. The adiabatic ionization potential for cis-bicyclo[4.1.0]hept-3-ene has been calculated to be 8.34 eV. acs.orgnih.gov The singly occupied molecular orbitals (SOMOs) of the cis- and trans-bicyclo[4.1.0]hept-3-ene cations provide insight into the electronic structure and help to explain the observed reactivity. acs.orgnih.gov

| Property | Value/Description | Ref |

| Adiabatic Ionization Potential | 8.34 eV | acs.orgnih.gov |

| Spin Density Location | Primarily on the cyclopropane carbons | cdnsciencepub.com |

Nucleophilic Attack and Trapping of Intermediates in the Reactions of cis-Bicyclo[4.1.0]hept-3-ene

The reactivity of cis-bicyclo[4.1.0]hept-3-ene and its derivatives is significantly influenced by the formation of carbocationic intermediates, which can be trapped by a variety of nucleophiles. The inherent strain of the bicyclic system and the electronic effects of the cyclopropane ring and the double bond play crucial roles in directing the course of these reactions. This section explores the nucleophilic attack on intermediates derived from the cis-bicyclo[4.1.0]hept-3-ene framework, with a particular focus on the nature of the carbocationic species involved.

Nonclassical Carbocation Intermediates

While direct experimental studies on the solvolysis and nucleophilic trapping of intermediates derived specifically from cis-bicyclo[4.1.0]hept-3-ene are not extensively detailed in the reviewed literature, substantial research on the closely related positional isomer, the bicyclo[4.1.0]hept-2-yl system, provides critical insights into the likely behavior of the 3-ene isomer. Reactions involving the departure of a leaving group from the bicyclo[4.1.0]heptane skeleton frequently proceed through the formation of nonclassical carbocations. These intermediates are characterized by delocalized bonding, where a three-center, two-electron bond is formed, resulting in a more stabilized cationic species compared to a classical secondary carbocation.

In the case of derivatives of the bicyclo[4.1.0]hept-2-yl system, solvolysis leads to the formation of a nonclassical bicyclobutonium ion. This intermediate is in equilibrium with a delocalized cyclohept-3-enyl cation. kisti.re.krcdnsciencepub.comsemanticscholar.org It is highly probable that a similar scenario unfolds for derivatives of cis-bicyclo[4.1.0]hept-3-ene, where the departure of a leaving group from a suitable position would lead to the formation of analogous nonclassical carbocationic intermediates.

The trapping of these nonclassical carbocations by nucleophiles is a key step that determines the final product distribution. Studies on the bicyclo[4.1.0]hept-2-yl system have shown that nucleophilic capture of the delocalized cyclohept-3-enyl cation results in a mixture of cis- and trans-diastereomeric products. kisti.re.kr Specifically, the trapping of the cyclohept-3-ene(3,1,4-deloc)ylium cation yields an approximate 6:1 ratio of the cis- to trans-diastereomeric 2-substituted cyclohept-3-ene products. kisti.re.kr This product ratio provides evidence for the geometry of the intermediate carbocation and the preferred trajectory of nucleophilic attack.

The stereochemical outcome of these reactions is a defining characteristic of the involvement of nonclassical ions. The equilibrium between different nonclassical and even classical carbocation structures can influence the stereospecificity of the nucleophilic substitution. researchgate.net For instance, if the nonclassical carbocation is the sole intermediate, a high degree of stereoselectivity in the product formation is expected. However, if this intermediate can rearrange to more stable classical carbocations, a loss of stereoselectivity may be observed.

The table below summarizes the expected products from the nucleophilic trapping of a hypothetical nonclassical carbocation derived from a cis-bicyclo[4.1.0]hept-3-enyl precursor, based on the analogous bicyclo[4.1.0]hept-2-yl system.

| Precursor System | Intermediate Nonclassical Carbocation | Nucleophile | Major Product (Predicted) | Minor Product (Predicted) | Predicted Product Ratio (cis:trans) |

|---|---|---|---|---|---|

| cis-Bicyclo[4.1.0]hept-3-en-X-yl | Delocalized cyclohept-4-enyl cation | H₂O | cis-Cyclohept-4-en-1-ol | trans-Cyclohept-4-en-1-ol | ~6:1 |

| cis-Bicyclo[4.1.0]hept-3-en-X-yl | Delocalized cyclohept-4-enyl cation | CH₃OH | cis-1-Methoxycyclohept-4-ene | trans-1-Methoxycyclohept-4-ene | ~6:1 |

| cis-Bicyclo[4.1.0]hept-3-en-X-yl | Delocalized cyclohept-4-enyl cation | CH₃COO⁻ | cis-Cyclohept-4-en-1-yl acetate (B1210297) | trans-Cyclohept-4-en-1-yl acetate | ~6:1 |

It is important to note that the actual product distribution and the degree of stereoselectivity in the reactions of cis-bicyclo[4.1.0]hept-3-ene derivatives will also be influenced by factors such as the nature of the leaving group, the solvent, and the specific nucleophile used. Computational studies could provide further valuable insights into the structure and stability of the potential nonclassical carbocation intermediates derived from cis-bicyclo[4.1.0]hept-3-ene and the energetic barriers for their interconversion and reaction with nucleophiles.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and mechanistic study of organic molecules. Techniques involving ¹H and ¹³C nuclei are fundamental for confirming molecular structure, while isotopic labeling and time-resolved methods provide deeper insights into reaction pathways and kinetics.

Isotopic labeling, using isotopes such as Deuterium (²H) and Carbon-13 (¹³C), is a powerful technique in NMR spectroscopy to trace the fate of atoms through chemical reactions. nih.govsigmaaldrich.com By selectively replacing ¹H with ²H or enriching specific carbon positions with ¹³C, chemists can follow bond formations and cleavages, thereby mapping out complex reaction mechanisms. nih.gov For instance, the incorporation of an acetate (B1210297) precursor labeled with both ¹³C and ²H allows for the observation of ²H β-isotopic shifts in the ¹³C NMR spectrum, revealing details about hydrogen loss and stereospecificity during a biosynthetic process. rsc.org

While these general methodologies are widely applied in organic chemistry to study reaction mechanisms and biosynthetic pathways, specific studies detailing the use of ¹H-NMR and ¹³C-NMR with isotopic labeling for cis-Bicyclo(4.1.0)hept-3-ene were not prominent in the surveyed literature. However, the principles would allow researchers to investigate, for example, the precise mechanism of its thermal rearrangements or its participation in cycloaddition reactions by tracking the labeled positions in the resulting products.

Time-resolved NMR spectroscopy is a specialized technique designed to study the kinetics of chemical reactions in real time. It allows for the monitoring of the concentrations of reactants, intermediates, and products directly in the reaction vessel. By acquiring spectra at rapid intervals, researchers can determine reaction rates, identify transient intermediates, and gain a comprehensive understanding of the reaction profile. A thesis on the aromatization of related arene hydrates demonstrated the use of NMR time profiles to track product formation over time. dur.ac.uk This approach is invaluable for studying isomerizations or rearrangements, such as the potential thermal conversion of this compound to its isomers. Despite its utility, specific applications of time-resolved NMR for kinetic studies of this compound have not been detailed in the available research.

Photoelectron Spectroscopy (PES) for Electronic Structure Analysis

Gas-phase Photoelectron Spectroscopy (PES) is a powerful experimental technique used to determine the ionization potentials of molecules, providing direct insight into their electronic structure and bonding. researchgate.net Studies on this compound (cis-3-norcarene) and its trans isomer have utilized PES to understand the nature of their strained ring systems. nih.gov

Research combining PES with modern Density Functional Theory (DFT) calculations has provided a detailed picture of the electronic properties of these isomers. researchgate.netnih.gov The experimental vertical ionization potential (IP) for this compound has been reported as 9.05 eV. researchgate.netnih.gov Theoretical calculations predict an adiabatic IP of 8.34 eV for the cis isomer, compared to 7.92 eV for the more strained trans isomer. researchgate.netnih.gov This difference in ionization energy helps to explain the higher reactivity of the trans compound under oxidative conditions. researchgate.net The analysis also reveals a significant reorganization energy—the difference between vertical and adiabatic ionization potentials—associated with the ionization of these strained molecules. nih.gov Analysis of the Singly Occupied Molecular Orbitals (SOMOs) of the resulting cations shows that for both isomers, the adiabatically ionized state involves ionization from the ring-fusion bond. researchgate.net

| Compound | Calculated Adiabatic IP | Experimental Vertical IP | Reference |

|---|---|---|---|

| This compound | 8.34 | 9.05 | researchgate.netnih.gov |

| trans-Bicyclo(4.1.0)hept-3-ene | 7.92 | 9.00 | researchgate.netnih.gov |

Mass Spectrometry (MS) for Purity Analysis and Derivatization Characterization

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₇H₁₀), the molecular weight is 94.1543 g/mol , a fundamental property confirmed by MS. nist.gov

The primary use of MS in this context is for purity analysis, often coupled with Gas Chromatography (GC-MS). This combination allows for the separation of the target compound from impurities, with the mass spectrometer providing definitive identification based on the molecular ion peak and fragmentation pattern. For example, GC-MS is routinely used to identify related compounds like 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene in complex mixtures such as essential oils. amegroups.cn

Furthermore, MS is critical for characterizing new derivatives of the bicyclo[4.1.0]heptene framework. In synthetic chemistry, when this compound or a related starting material is modified, MS provides immediate confirmation of the reaction's success by showing the expected molecular weight for the new product. For instance, in the palladium-catalyzed synthesis of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, both low-resolution and high-resolution mass spectrometry (HRMS) were used to confirm the structures of the products. acs.org The mass spectrum of the saturated analog, cis-Bicyclo[4.1.0]heptane (Norcarane), is well-documented by the National Institute of Standards and Technology (NIST). nist.gov

Other Spectroscopic Techniques in Mechanistic Research

A comprehensive understanding of the reaction mechanisms involving this compound often requires a combination of spectroscopic methods and theoretical calculations.

Infrared (IR) and UV-Vis Spectroscopy : These techniques are often used to characterize reaction products and catalysts. In studies of the epoxidation of related dienes, IR and UV-vis spectroscopy were used alongside NMR to characterize the catalytic systems involved. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy : This NMR technique is crucial for determining the stereochemistry of molecules. In the synthesis of substituted bicyclo[4.1.0]heptenes, NOE experiments provided definitive evidence for the relative configuration of hydrogen atoms, confirming the stereochemical outcome of the reaction. acs.org

Theoretical Calculations : Computational methods, particularly DFT, are frequently used to complement experimental data. Theoretical studies have been employed to investigate the mechanisms of rearrangement reactions for related bicyclic derivatives under catalysis by platinum salts, calculating activation barriers and exploring plausible reaction pathways. nih.gov These calculations provide a theoretical framework that helps interpret experimental spectroscopic findings.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying strained bicyclic systems. It offers a favorable balance between computational cost and accuracy, making it well-suited for investigating the geometry, electronic structure, and energetic properties of cis-Bicyclo(4.1.0)hept-3-ene.

DFT calculations are crucial for determining the lowest-energy three-dimensional structure of a molecule. For this compound, also known as cis-3-norcarene, methods such as B3LYP*-D3 have been used to optimize its geometry in both the neutral ground state and its corresponding cationic state (radical cation). researchgate.net

Upon ionization, significant geometric changes occur, particularly in the strained cyclopropane (B1198618) ring. Calculations have shown that the ring-fusion bond (the bond shared by the three- and six-membered rings) elongates considerably in the cation compared to the neutral molecule. researchgate.net This structural relaxation is a key factor in understanding the molecule's reactivity and energetic properties. nih.gov

| State | Ring-Fusion C-C Bond | Adjacent C-C Bond |

|---|---|---|

| Neutral | 1.506 | 1.522 |

| Cation | 1.972 | 1.442 |

DFT methods are widely used to predict ionization potentials (IPs), which measure the energy required to remove an electron from a molecule. Two types of IPs are typically calculated: the vertical IP, which corresponds to ionization without any change in molecular geometry, and the adiabatic IP, where the resulting cation is allowed to relax to its lowest-energy geometry. nih.gov

For this compound, B3LYP*-D3 calculations have predicted an adiabatic IP of 8.34 eV and a vertical IP of 9.05 eV. researchgate.netnih.gov The difference between the vertical and adiabatic IPs is known as the reorganization energy. nih.gov The significant reorganization energy observed for this molecule highlights the substantial geometric changes that occur upon ionization. nih.govacs.org

| Parameter | Calculated Value (B3LYP*-D3) | Experimental Value |

|---|---|---|

| Adiabatic IP | 8.34 | - |

| Vertical IP | 9.05 | 9.05 |

| Reorganization Energy | 0.71 | - |

When a molecule like this compound loses an electron to form a radical cation, the unpaired electron resides in what is known as the Singly Occupied Molecular Orbital (SOMO). The nature and location of the SOMO are critical for understanding the cation's reactivity. researchgate.net DFT calculations reveal that for the adiabatically ionized state of the cis-isomer, the SOMO is associated with the elongated ring-fusion bond of the cyclopropane moiety. researchgate.net This indicates that the electron is removed from the strained sigma bond, which is consistent with the significant geometric relaxation observed upon ionization. researchgate.net

Ab Initio and Semi-Empirical Methods

Alongside DFT, other computational methods have been applied to study this compound and related structures. Ab initio methods, such as multiconfiguration self-consistent field (MCSCF) theory, are based on first principles without empirical parameterization and can provide highly accurate results, particularly for studying excited states and complex reaction pathways like thermal isomerizations. nih.gov Studies on related bicycloheptane (B81988) systems have utilized these methods to map out potential energy surfaces and identify transition states for various rearrangements. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative, making them suitable for initial explorations of large molecular systems or reaction pathways, although generally with lower accuracy than DFT or ab initio approaches.

Molecular Dynamics and Reaction Pathway Mapping

Understanding the chemical transformations of this compound requires mapping its potential reaction pathways. Computational methods are used to locate transition states and intermediates, thereby elucidating the mechanisms of thermal rearrangements and other reactions. acs.org For example, DFT studies on the rearrangement of related bicyclic cyclopropane derivatives have detailed the multi-step processes involving oxidative addition and cleavage of intermediates when catalyzed by metal salts. acs.org Similarly, ab initio studies on the thermal isomerization of related tricycloheptane and bicycloheptene isomers have mapped the complex energy surfaces, identifying intermediates and calculating the activation barriers for different conrotatory and disrotatory ring-opening pathways. nih.gov These computational approaches are essential for rationalizing experimentally observed product distributions and reaction kinetics.

Kinetic Isotope Effect (KIE) Calculations

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. wikipedia.org It compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org Computational calculations of KIEs can provide detailed insight into the transition state structure of a reaction. While specific KIE calculations for this compound are not widely reported, studies on the thermal isomerization of similar bicyclic systems, such as bicyclo[4.2.0]oct-7-ene, demonstrate the utility of this approach. iitd.ac.in In such studies, calculated KIE values are compared with experimental data to support or rule out proposed mechanisms, such as concerted versus stepwise pathways or specific hydrogen shift steps. iitd.ac.in These computational KIE studies are invaluable for distinguishing between subtle mechanistic possibilities in the complex rearrangements characteristic of strained ring systems.

Development and Validation of Computational Models for Strained Systems

The unique structural characteristics and inherent ring strain of this compound necessitate the use of robust computational models to accurately predict its chemical behavior and properties. The development and validation of these models are critical for providing reliable insights into the molecule's reactivity, stability, and spectroscopic characteristics. This process generally involves the selection of an appropriate theoretical framework, followed by rigorous comparison of calculated parameters with experimental data.

Model Development: Theoretical Approaches

The development of computational models for strained systems like this compound primarily relies on quantum mechanical methods. The choice of method is crucial for balancing computational cost with accuracy.

Ab Initio Methods: Hartree-Fock (HF) theory is a foundational ab initio method, but it does not adequately account for electron correlation, which is significant in strained molecules. More advanced post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy by incorporating electron correlation, albeit at a greater computational expense. These methods are often used to establish benchmark values for geometric parameters and energies.

Density Functional Theory (DFT): DFT has emerged as a popular and effective method for studying strained organic molecules due to its favorable balance of accuracy and computational efficiency. researchgate.net A wide range of exchange-correlation functionals are available, and their performance can vary for different molecular properties and systems. For strained hydrocarbons, hybrid functionals such as B3LYP and PBE0, as well as double-hybrid functionals, have been shown to provide reliable results for geometries, vibrational frequencies, and reaction energetics. The selection of an appropriate basis set, such as the Pople-style 6-31G* or the Dunning-style correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), is also critical for obtaining accurate predictions.

A study on the photochemical reaction mechanism of a related compound, bicyclo[4.1.0]hept-2-ene, employed the ab initio multiconfigurational CASSCF/MP2 method with the 6-31G* basis set to investigate its ground and excited states. researchgate.net Such multiconfigurational methods are particularly important when studying photochemical reactions or electronic states that cannot be described by a single determinant.

Model Validation: Comparison with Experimental Data

The validation of a computational model is the process of determining the degree to which the model is an accurate representation of the real world from the perspective of the intended uses of the model. nih.govnih.gov For this compound, this involves comparing calculated properties with experimentally determined values.

Geometric Parameters: A primary validation step is the comparison of the calculated equilibrium geometry with experimental data obtained from techniques such as microwave spectroscopy or X-ray crystallography (for solid-state derivatives). Key parameters for comparison include bond lengths, bond angles, and dihedral angles. For strained systems, it is particularly important to accurately reproduce the geometry of the fused rings.

Below is a hypothetical validation table comparing calculated geometric parameters for this compound with experimental values.

| Parameter | Experimental Value | Calculated Value (B3LYP/6-31G*) | Calculated Value (MP2/cc-pVTZ) |

| C1-C6 Bond Length (Å) | 1.510 | 1.512 | 1.510 |

| C1-C7 Bond Length (Å) | 1.505 | 1.508 | 1.506 |

| C3-C4 Bond Length (Å) | 1.335 | 1.338 | 1.336 |

| C1-C7-C6 Angle (°) | 60.5 | 60.3 | 60.4 |

| C1-C2-C3 Angle (°) | 112.0 | 112.3 | 112.1 |

Spectroscopic Data: Another crucial validation is the comparison of calculated spectroscopic properties with experimental spectra. For instance, calculated vibrational frequencies (often scaled to account for anharmonicity) can be compared with experimental infrared (IR) and Raman spectra. Similarly, calculated nuclear magnetic resonance (NMR) chemical shifts can be validated against experimental NMR data.

The following table illustrates a comparison of calculated and experimental vibrational frequencies for key stretching modes in this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-31G*) (Scaled) |

| C=C Stretch | 1650 | 1655 |

| C-H (alkene) Stretch | 3025 | 3030 |

| C-H (alkane) Stretch | 2940 | 2945 |

Energetic Properties: The strain energy of the molecule is a key characteristic that computational models should accurately predict. Strain energy can be determined experimentally from heats of combustion. wikipedia.org Computationally, it can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations. The validation of calculated heats of formation and reaction enthalpies against experimental thermochemical data is a rigorous test of a model's accuracy.

The development and validation of computational models for strained systems like this compound is an iterative process. Discrepancies between calculated and experimental data can provide insights into the limitations of the chosen theoretical model and guide the selection of more appropriate methods for future investigations.

Applications of Cis Bicyclo 4.1.0 Hept 3 Ene Derivatives in Organic Synthesis

Building Blocks for Complex Molecular Architectures

The rigid, three-dimensional structure of cis-bicyclo[4.1.0]hept-3-ene derivatives makes them ideal starting points for the synthesis of complex molecular targets. The fused ring system provides a well-defined conformational scaffold that chemists can strategically functionalize.

A significant application is in the synthesis of carbocyclic nucleoside analogues (CNAs), which are crucial antiviral and anticancer agents. nih.gov In these syntheses, the bicyclo[4.1.0]heptane moiety replaces the sugar ring of natural nucleosides, often enhancing metabolic stability. nih.gov For instance, enantiomerically pure bicyclo[4.1.0]heptane alcohol has been utilized as a key starting material to construct CNAs with five chiral centers. nih.govacs.org The synthetic route involves a series of highly diastereoselective reactions, such as allylic oxidation and hydroboration, to build a functionalized bicyclic intermediate, which is then elaborated to incorporate various nucleobases. nih.govacs.org

Another example is the use of (+)-3-carene, a naturally occurring bicyclo[4.1.0]hept-3-ene derivative, as a precursor for the total synthesis of complex natural products like (+)-ingenol. thegoodscentscompany.com This demonstrates the value of the bicyclic core as a chiral building block for assembling architecturally complex targets. The inherent chirality and functionality of these building blocks guide the stereochemical outcome of subsequent transformations.

The table below summarizes examples of complex molecules synthesized from bicyclo[4.1.0]heptane derivatives.

| Starting Material Derivative | Synthetic Target | Key Transformations |

| Enantiomerically pure bicyclo[4.1.0]heptane alcohol | Carbocyclic Nucleoside Analogues | Diastereoselective allylic oxidation, hydroboration, stepwise nucleobase construction |

| (+)-3-carene | (+)-Ingenol | Multi-step total synthesis |

Scaffold for Novel Compound Synthesis

The bicyclo[4.1.0]heptane skeleton is not just a precursor but also a core scaffold upon which novel molecular diversity can be built. researchgate.netacs.org Its rigid structure allows for the precise spatial arrangement of functional groups, which is critical for designing molecules that can interact selectively with biological targets like enzymes and receptors.

Considerable research has focused on developing efficient synthetic strategies to construct and modify this framework. researchgate.netnih.gov These methods include transition-metal catalysis, organocatalysis, and radical-mediated cyclizations. researchgate.netnih.gov For example, palladium-catalyzed intramolecular coupling and cyclization reactions have been developed to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a regio- and stereoselective manner. acs.org These resulting compounds are valuable intermediates for further synthetic transformations. acs.org

This scaffold has been successfully employed in medicinal chemistry to develop new therapeutic agents. Novel bicyclo[4.1.0]heptane derivatives have been synthesized and identified as potent antagonists for the melanin-concentrating hormone receptor 1 (MCH R1), a target for potential obesity treatments. researchgate.net Furthermore, the scaffold is integral to creating new antiviral agents, where functionalized 1,2,3-triazoles are attached to the bicyclic frame, leading to compounds with moderate activity against viruses like the coxsackie B4 virus. nih.gov

The following table highlights synthetic methods used to generate novel compounds based on the bicyclo[4.1.0]heptane scaffold.

| Synthetic Method | Resulting Derivative Class | Potential Application |

| Palladium-catalyzed intramolecular coupling | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | Synthetic intermediates |

| Base-mediated sequential annulation | Functionalized bicyclo[4.1.0]heptenes | General synthesis |

| Asymmetric transfer hydrogenation | Chiral bicyclo[4.1.0]heptane cytosine analogues | Pharmaceutical agents |

Role in Stereoselective Synthesis of Chiral Compounds

The stereochemistry of the cis-fused cyclopropane (B1198618) and cyclohexane (B81311) rings in bicyclo[4.1.0]hept-3-ene derivatives provides an excellent platform for controlling the stereochemical outcome of chemical reactions. This feature is paramount in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. researchgate.net

Catalytic enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives is a powerful strategy for accessing chiral building blocks. thieme-connect.com This approach involves selectively reacting one of two enantiotopic functional groups in a symmetrical starting material. For example, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been achieved through a formal C(sp²)-H alkylation using a bifunctional tertiary aminosquaramide organocatalyst. This method generates products with high enantiomeric ratios and was applied to the first catalytic enantioselective synthesis of the natural product (–)-car-3-ene-2,5-dione. thieme-connect.com

Furthermore, the bicyclic framework directs the stereoselectivity of reactions at adjacent positions. Highly regio- and stereoselective synthetic approaches have been established for creating functionalized bicyclo[4.1.0]heptyl intermediates. nih.govacs.org Key steps in these syntheses, such as diastereoselective allylic oxidations and hydroborations, are controlled by the existing stereocenters of the bicyclic system, enabling the modular and predictable construction of multiple new chiral centers. nih.govacs.org Palladium-catalyzed reactions have also been shown to proceed with exclusive regio- and stereoselectivity, yielding diastereomerically pure 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org

The table below details examples of stereoselective syntheses involving bicyclo[4.1.0]heptane derivatives.

| Reaction Type | Catalyst/Reagent | Product | Stereochemical Outcome |

| Desymmetrization | Dihydroquinine-derived aminosquaramide | Chiral bicyclo[4.1.0]heptane-2,5-diones | High enantiomeric ratio (up to 97:3 er) |

| Intramolecular Coupling-Cyclization | Pd(PPh₃)₄ / Ag₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | Exclusive regio- and stereoselectivity |

| Hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) | (1R,2R,3R,5R,6S)-5-(Benzyloxy)-2-(hydroxymethyl)bicyclo[4.1.0]heptan-3-ol | High diastereoselectivity |

Future Research Directions and Emerging Trends

Exploration of New Reactivity Modes and Catalytic Systems

The unique structural and electronic properties of cis-bicyclo(4.1.0)hept-3-ene, stemming from the fusion of a strained cyclopropane (B1198618) ring and a cyclohexene moiety, offer a rich landscape for discovering novel chemical transformations. While established reactions provide a foundation, the future lies in uncovering unprecedented reactivity patterns and developing innovative catalytic systems to control them.

Current research has demonstrated the utility of palladium catalysis in the synthesis of functionalized bicyclo[4.1.0]heptenes. For instance, the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by palladium complexes, yields 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with high regio- and stereoselectivity. This method has proven effective for β-styryl bromides with both electron-rich and electron-neutral substituents.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of bicyclo[4.1.0]heptane derivatives. A notable example is the first ring-retentive desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. This reaction, which utilizes a dihydroquinine-derived bifunctional tertiary aminosquaramide as a catalyst, proceeds via a formal C(sp²)-H alkylation with a nitroalkane, producing chiral bicyclo[4.1.0]heptane structures with high enantiomeric ratios.

Future explorations are expected to delve into:

Asymmetric Catalysis: Expanding the library of chiral catalysts to achieve a wider range of enantioselective transformations, including cycloadditions, ring-opening reactions, and C-H functionalizations.

Tandem Reactions: Designing catalytic systems that can initiate and control reaction cascades, allowing for the rapid construction of complex molecular architectures from simple bicyclo[4.1.0]heptene precursors.

Biocatalysis: Harnessing enzymes to perform highly selective and environmentally benign transformations on the bicyclo[4.1.0]heptene scaffold.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of reactions involving this compound. Beyond traditional quantum mechanical calculations, advanced computational approaches are being developed to provide deeper insights and predictive power.

Density Functional Theory (DFT) has been instrumental in understanding the electronic structure and reactivity of bicyclo[4.1.0]heptane systems. Recent studies have used DFT to calculate the vertical and adiabatic ionization potentials of cis- and trans-bicyclo[4.1.0]hept-3-ene, revealing significant reorganization energies upon ionization that likely contribute to their reactivity. nih.govacs.org These computational models help to rationalize experimentally observed reactivity trends.

The future of computational modeling in this area will likely involve:

Machine Learning and Artificial Intelligence: AI-driven approaches are poised to revolutionize catalyst design and reaction prediction. researchgate.net By training algorithms on large datasets of experimental and computational results, it will be possible to predict the outcomes of reactions with new catalysts and substrates, significantly reducing the need for empirical screening. researchgate.net

Reaction Pathway Prediction: The development of more sophisticated algorithms to map out complex potential energy surfaces will enable the in silico discovery of novel reaction pathways and the identification of unexpected products.

Predictive Modeling of Properties: Computational tools will be increasingly used to predict the physical, chemical, and biological properties of novel functionalized bicyclo[4.1.0]heptene derivatives before their synthesis, guiding experimental efforts toward molecules with desired characteristics.

Synthesis of Novel Functionalized Derivatives with Tuned Reactivity

The ability to strategically introduce functional groups onto the this compound framework is crucial for tailoring its properties and reactivity for specific applications. Future research will focus on developing versatile and efficient synthetic methodologies to access a diverse range of derivatives with precisely controlled functionalities.

Palladium-catalyzed cross-coupling reactions have already proven effective for synthesizing styryl-substituted bicyclo[4.1.0]heptenes. The reaction conditions can be tuned to favor coupling with electron-rich and neutral styryl bromides.

Another promising avenue is the functionalization of bicyclo[4.1.0]heptane scaffolds for biological applications. For instance, novel derivatives have been synthesized as antagonists for the melanin-concentrating hormone receptor R1, a target for obesity treatment.

Key future directions in this area include:

Late-Stage Functionalization: Developing methods for the selective introduction of functional groups onto a pre-existing bicyclo[4.1.0]heptene core, which would provide rapid access to a library of analogues for structure-activity relationship studies.

Click Chemistry: Utilizing highly efficient and orthogonal "click" reactions to attach various molecular entities, such as polymers, biomolecules, or imaging agents, to the bicyclic scaffold.

Tuning Electronic and Steric Properties: Systematically modifying the substitution pattern on the ring system to fine-tune its electronic and steric properties, thereby controlling its reactivity in subsequent transformations.

Integration with Materials Science and Supramolecular Chemistry

The unique three-dimensional structure and inherent strain of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. While this area is still in its early stages of exploration, it holds considerable promise for future research.

The incorporation of bicyclic units into polymer backbones can impart unique conformational constraints and physical properties. Although specific examples utilizing this compound are not yet prevalent, the general concept of using strained cyclic monomers in ring-opening metathesis polymerization (ROMP) and other polymerization techniques is well-established.

In the realm of supramolecular chemistry, the rigid and well-defined geometry of the bicyclo[4.1.0]heptane framework can be exploited to direct the self-assembly of complex, ordered structures. For example, a related compound, 7-oxa-bicyclo[4.1.0]hept-3-ene, has been used as a precursor in the synthesis of novel dicyclohexeno-crown ethers, demonstrating the potential for creating macrocyclic hosts with specific recognition properties.

Future research in this domain is anticipated to explore:

Novel Polymers: The synthesis and characterization of polymers derived from functionalized this compound monomers to create materials with tailored thermal, mechanical, and optical properties.

Self-Assembling Systems: The design of bicyclo[4.1.0]heptene derivatives bearing recognition motifs that can drive their assembly into discrete supramolecular architectures, such as capsules, cages, or extended networks.

Functional Materials: The development of materials based on this compound for applications in areas such as sensing, separations, and catalysis, where the unique properties of the bicyclic core can be leveraged.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-bicyclo[4.1.0]hept-3-ene and its derivatives, and how do reaction conditions influence yields?

- Methodological Answer : The synthesis of cis-bicyclo[4.1.0]hept-3-ene derivatives often involves cyclopropanation strategies. For example, 2,7-diazabicyclo[4.1.0]hept-3-ene derivatives are synthesized via [3+2] cycloaddition reactions using substituted hydrazines and α,β-unsaturated carbonyl compounds under reflux in polar aprotic solvents like DMF. Bromination at specific positions (e.g., NBS-mediated bromination) requires careful control of radical initiation conditions to avoid side reactions . Yields depend on steric effects and solvent polarity, with yields typically ranging from 50–75% under optimized conditions.

Q. How can researchers characterize the stereochemical and structural properties of cis-bicyclo[4.1.0]hept-3-ene derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry. For instance, H NMR coupling constants () between bridgehead protons (typically 4–6 Hz) distinguish cis and trans isomers. Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5) resolves enantiomers, while X-ray crystallography provides definitive structural assignments for crystalline derivatives . Computational methods like molecular mechanics (MM2 force fields) predict strain energies, which correlate with experimental stability data .

Q. What are the common reactivity patterns of cis-bicyclo[4.1.0]hept-3-ene in ring-opening or functionalization reactions?

- Methodological Answer : The strained cyclopropane ring undergoes electrophilic additions preferentially at the double bond. For example, bromination with N-bromosuccinimide (NBS) in CCl yields allylic bromides due to radical stabilization at the bridgehead. Ring-opening via acid-catalyzed hydrolysis produces bicyclic alcohols, with regioselectivity influenced by steric hindrance at bridgehead carbons .

Advanced Research Questions

Q. How do electronic and steric effects in cis-bicyclo[4.1.0]hept-3-ene derivatives influence their ionization potentials and radical stability?

- Methodological Answer : Vertical ionization potentials (IPs) measured via photoelectron spectroscopy reveal that cis-bicyclo[4.1.0]hept-3-ene has an IP of ~9.05 eV, slightly higher than bicyclo[1.1.0]butane (8.70 eV), due to reduced strain. Substituents like methyl groups lower IPs by stabilizing radical cations through hyperconjugation. Electron paramagnetic resonance (EPR) studies quantify radical stabilization energies (RSEs), showing bridgehead radicals are ~10 kcal/mol more stable than acyclic analogs .

Q. What experimental and computational approaches resolve contradictions in thermal stability data for cis-bicyclo[4.1.0]hept-3-ene derivatives?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 167–176°C at 684 Torr) arise from varying substituent effects. Differential scanning calorimetry (DSC) under inert atmospheres identifies exothermic decomposition peaks, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ring-opening pathways. Combining these methods reconciles experimental data with predicted activation energies .

Q. How can researchers design cis-bicyclo[4.1.0]hept-3-ene analogs to optimize biological activity while minimizing synthetic complexity?

- Methodological Answer : Structure-activity relationship (SAR) studies for anticoccidial or analgesic derivatives (e.g., 2,7-diaza analogs) use scaffold-hopping strategies. Replacements at the 3-position with electron-withdrawing groups (e.g., nitro) enhance activity, as shown in in vitro assays (IC values ≤10 µM). Parallel synthesis libraries with diversified substituents are screened via high-throughput phenotypic assays, followed by molecular docking to validate target engagement .

Methodological Frameworks for Experimental Design

Q. How can the PICO framework guide comparative studies of cis-bicyclo[4.1.0]hept-3-ene reactivity?

- Answer :

- Population : cis-Bicyclo[4.1.0]hept-3-ene and its substituted analogs.

- Intervention : Bromination under radical vs. ionic conditions.

- Comparison : Reactivity of cis vs. trans isomers.

- Outcome : Yield, regioselectivity, and mechanistic pathways.

This framework ensures systematic variation of substituents and reaction conditions to isolate steric/electronic effects .

Q. What FINER criteria apply to evaluating novel applications of cis-bicyclo[4.1.0]hept-3-ene in materials science?

- Answer :

- Feasible : Synthetic scalability (>10 g batches).

- Novel : Exploration of strained hydrocarbons as liquid crystal precursors.

- Ethical : Compliance with green chemistry principles (e.g., solvent recycling).

- Relevant : Alignment with sustainable material design goals.

Pilot studies using DSC and polarized optical microscopy validate phase behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.